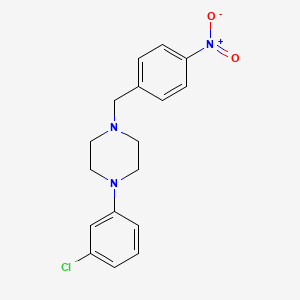
1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through these reactions results in yields of around 48.2% to 53.3% (Quan, 2006); (Ning-wei, 2005); (Ning-wei, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insight into the molecular vibrations and the electronic environment of atoms within the molecule, confirming the intended structural features of synthesized compounds (Quan, 2006); (Ning-wei, 2005).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, highlighting their reactivity and potential for further chemical modification. For example, they can undergo reactions such as Ullmann coupling, providing a versatile pathway for the synthesis of complex molecules (Ning-wei, 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in pharmaceutical formulations and material science. X-ray crystallography offers detailed insights into the arrangement of molecules in the solid state, which is crucial for understanding and predicting the behavior of these compounds in various conditions (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to form complexes with metals or other organic compounds, define the applications of piperazine derivatives in synthesis and drug design. Studies on compounds like 1,4-bis(4-nitrosophenyl)piperazine highlight the potential of piperazine derivatives to act as bridging ligands in dinuclear complexes, offering pathways for the development of novel materials and catalysts (Wirth et al., 2012).
Applications De Recherche Scientifique
Pharmaceutical Intermediates :
- 1-(2,3-dichlorophenyl)piperazine, a related compound, is noted for its role as a pharmaceutical intermediate. Its synthesis from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2%. This process and the resultant structure of the compound have implications for similar compounds like 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine (Quan, 2006).
Anticancer Potential :
- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which could include 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine, have been synthesized and investigated for potential anticancer activities. These compounds, particularly those with 3-chlorophenyl and 4-chlorophenyl substitutions, demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparable to cisplatin (Yurttaş et al., 2014).
- Another study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, showing significant in vitro anticancer activity against human breast cancer cell lines. Some of these compounds also exhibited notable antituberculosis properties (Mallikarjuna et al., 2014).
Antimicrobial Activity :
- Piperazine and triazolo-pyrazine derivatives, including those with a chlorophenyl moiety, were synthesized and showed antimicrobial activity against bacterial and fungal strains. One specific compound with a 3-chlorophenyl substitution demonstrated superior growth inhibition against A. baumannii, highlighting the potential of such compounds in antimicrobial applications (Patil et al., 2021).
Structural and Electronic Properties :
- Investigations into the structural, electronic, molecular, and biological properties of a compound similar to 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine revealed insights into its potential use in drug development. The study focused on the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, exploring its structural, electronic, and biological properties, which could be relevant for similar chlorophenyl piperazine derivatives (Bhat et al., 2018).
Spectroscopic Studies :
- Spectroscopic investigations of 1-(4-Chlorophenyl) piperazine, which is structurally related to the compound of interest, provided valuable insights into its conformational analysis, vibrational spectra, and electronic properties. These findings can be extrapolated to understand the properties of 1-(3-chlorophenyl)-4-(4-nitrobenzyl)piperazine (Dikmen, 2019).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-2-1-3-17(12-15)20-10-8-19(9-11-20)13-14-4-6-16(7-5-14)21(22)23/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAJBCSSLRLQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257611 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618009.png)
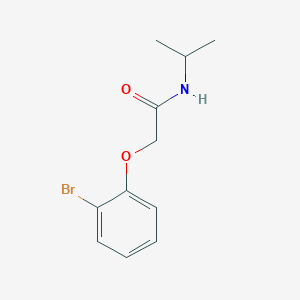
![{(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5618027.png)
![3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5618031.png)
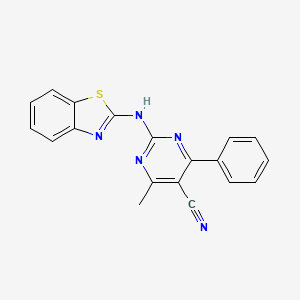
![4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5618037.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine](/img/structure/B5618044.png)
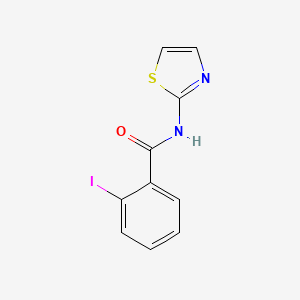
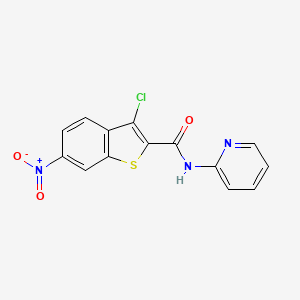
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618079.png)
![N,N'-[2-(trifluoromethyl)-1,4-phenylene]diacetamide](/img/structure/B5618088.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5618090.png)
![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)
![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)